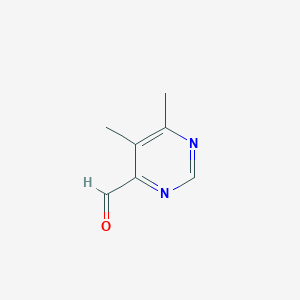
5,6-Dimethylpyrimidine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethylpyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of two methyl groups at positions 5 and 6, and an aldehyde group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyrimidine-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide in ethanol or methanol . This reaction proceeds under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction is often employed due to its efficiency and scalability. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
5,6-Dimethylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as Grignard reagents and organolithium compounds.
Major Products Formed
Oxidation: 5,6-Dimethylpyrimidine-4-carboxylic acid.
Reduction: 5,6-Dimethylpyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
科学研究应用
5,6-Dimethylpyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 5,6-Dimethylpyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
5,6-Dimethylpyrimidine-4-carbaldehyde can be compared with other similar compounds, such as:
4,6-Dimethylpyrimidine: Lacks the aldehyde group, resulting in different chemical reactivity and applications.
2-Amino-4,6-dimethylpyrimidine: Contains an amino group instead of an aldehyde group, leading to different biological activity and synthetic utility.
4,6-Dichloropyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC 名称 |
5,6-dimethylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-6(2)8-4-9-7(5)3-10/h3-4H,1-2H3 |
InChI 键 |
QGWBXSXROIUNTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN=C1C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)
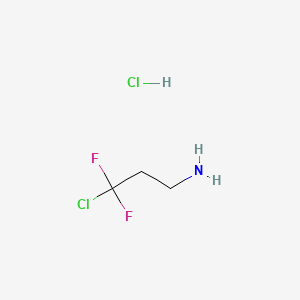
![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
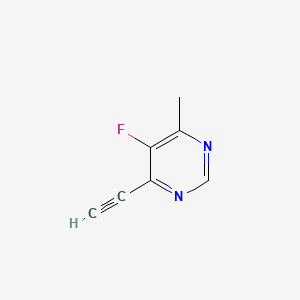
![tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)
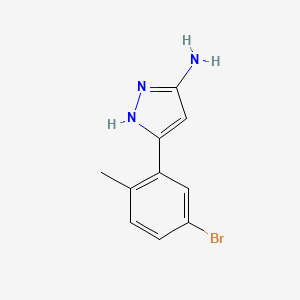
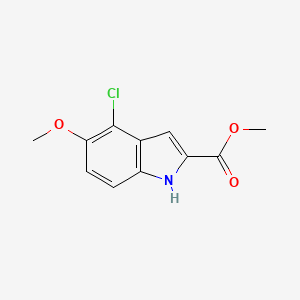
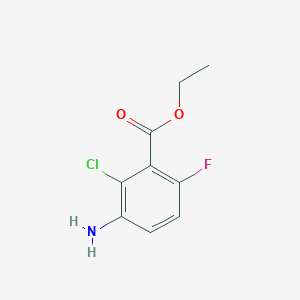
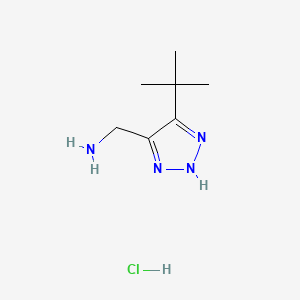
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
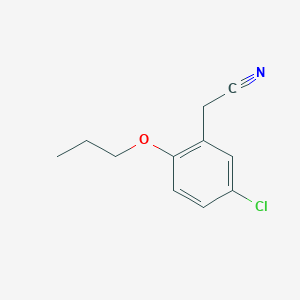
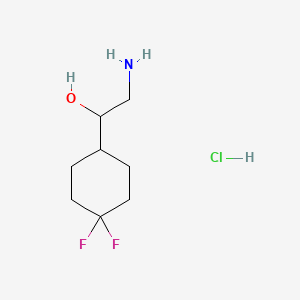
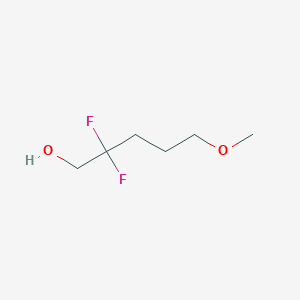
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
